Procuring the incorrect 4-carboxamide isomer compromises DNA recognition and kinase inhibition. 1H-Imidazole-2-carboxamide (CAS 80658-49-7) eliminates this risk with isomer-specific QC.
• Tautomeric universal reader: recognizes all four DNA nucleobases (affinity: dG > dC > dT > dA) and abasic sites
• Isomer identity checkpoint: m.p. 312-313 °C vs. 214-218 °C (4-isomer)
• Neutral species at physiological pH: pKa₁ 3.29 vs. 7.0 (parent imidazole)
• Aqueous solubility 16 g/L for co-solvent-free studies
Supplied at ≥95% HPLC purity with batch-specific COA.
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
CAS No.80658-49-7
Cat. No.B7900005
⚠ Attention: For research use only. Not for human or veterinary use.
1H-Imidazole-2-carboxamide: Chemical Identity & Physicochemical Baseline
1H-Imidazole-2-carboxamide (CAS 80658-49-7) is a nitrogenous heterocyclic scaffold consisting of an imidazole ring substituted at the 2-position with a carboxamide group . It features a molecular formula of C4H5N3O and a molecular weight of 111.10 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and as a universal reader molecule for DNA sequencing by recognition tunneling due to its distinct hydrogen-bonding capacity [1]. Its tautomeric proton sways between the two nitrogen atoms of the imidazole ring, a prototropic behavior central to its molecular recognition function that distinguishes it from the 4-carboxamide isomer [2]. Commercially, it is available at a minimum purity specification of 95% (HPLC) from multiple global suppliers .
1
DNA sequencing reader
Recognition tunneling studies that require hydrogen-bond-mediated nucleobase discrimination and abasic site detection.
2
Medicinal chemistry intermediate
Privileged imidazole scaffold for kinase inhibitor synthesis; isomer identity check via melting point and pKa profiling.
3
Isomer-specific procurement
The 2-carboxamide tautomeric relay is absent in the 4-isomer; structural verification before use is essential.
[1] Liang F, Li S, Lindsay S, Zhang P. Synthesis, physicochemical properties, and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, a potential universal reader for DNA sequencing by recognition tunneling. Chemistry. 2012;18(19):5998-6007. doi:10.1002/chem.201103306. View Source
[2] Liang F, Li S, Lindsay S, Zhang P. Synthesis, physicochemical properties, and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, a potential universal reader for DNA sequencing by recognition tunneling. Chemistry. 2012;18(19):5998-6007. doi:10.1002/chem.201103306. View Source
Why 1H-Imidazole-2-carboxamide Cannot Be Substituted
The position of the carboxamide substituent on the imidazole ring fundamentally dictates this molecule's physicochemical and functional identity, rendering generic substitution with the 1H-imidazole-4-carboxamide isomer or other heterocyclic carboxamides invalid. The 2-carboxamide isomer exhibits prototropic tautomerism that enables it to self-associate into hydrogen-bonded dimers and differentially recognize all four canonical DNA nucleobases via a specific affinity order [1]. In contrast, the 4-isomer lacks this tautomeric relay. The 2-carboxamide group also exerts a pronounced electron-withdrawing effect, leading to dramatically lower pKa values compared to the parent imidazole scaffold (pKa1: 3.29 vs. 7.0) [2]. These distinct acid/base properties are critical for applications requiring a neutral species under physiological pH conditions (pH 6–10) [3]. Furthermore, the significantly higher melting point of the 2-isomer (312–313 °C decomp.) compared to the 4-isomer (214–218 °C) serves as both a proxy for divergent crystal packing energies and a practical quality-control parameter during procurement .
Tautomeric function lost
The 4-carboxamide isomer lacks the prototropic tautomerism that enables self-association and differential DNA base recognition; functional substitution is not supported.
Ionization state mismatch
A large shift in pKa1 leaves the 4-isomer in a different protonation state at physiological pH, altering hydrogen-bond capacity and assay behavior.
Thermal stability divergence
Markedly different melting points (~97 °C gap) can lead to incorrect lot acceptance or isomer contamination if not verified by orthogonal QC methods.
[1] Liang F, Li S, Lindsay S, Zhang P. Synthesis, physicochemical properties, and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, a potential universal reader for DNA sequencing by recognition tunneling. Chemistry. 2012;18(19):5998-6007. doi:10.1002/chem.201103306. View Source
[2] Derived from pKa data in Liang et al. (2012) for 1H-imidazole-2-carboxamide (pKa1=3.29) compared to literature values for parent imidazole (pKa1=7.0). View Source
[3] Liang F, Li S, Lindsay S, Zhang P. Synthesis, physicochemical properties, and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, a potential universal reader for DNA sequencing by recognition tunneling. Chemistry. 2012;18(19):5998-6007. doi:10.1002/chem.201103306. View Source
Quantitative Evidence: 1H-Imidazole-2-carboxamide vs. Analogs
Melting Point: 2- vs. 4-Carboxamide Isomer
The 1H-imidazole-2-carboxamide positional isomer exhibits a markedly higher melting point with decomposition (312–313 °C) compared to the 1H-imidazole-4-carboxamide isomer (214–218 °C), representing a ~97 °C increase. This substantial thermal stability difference reflects fundamentally different intermolecular hydrogen-bonding networks in the solid state and serves as a definitive identity check for distinguishing the two isomers during procurement .
Melting Point Isomer IDCross-study comparable
2-isomer 312–313 °C (dec.) vs. 4-isomer 214–218 °C
Δ ~97 °C higher for the 2-carboxamide
Supports simple identity verification before synthesis or formulation use.
Capillary method; decomposition observed for 2-isomer.
CrystallographyQuality ControlThermal Analysis
Evidence Dimension
Melting point (thermal stability)
Target Compound Data
312–313 °C (decomposition)
Comparator Or Baseline
1H-Imidazole-4-carboxamide: 214–218 °C
Quantified Difference
Δ ~97 °C (2-isomer > 4-isomer)
Conditions
Capillary melting point apparatus; decomposition observed for 2-isomer
Why This Matters
A melting point difference of ~97 °C provides a simple, low-cost identity verification test that prevents inadvertent isomer substitution in synthesis or formulation workflows.
CrystallographyQuality ControlThermal Analysis
Acid Dissociation Constants: 2-Carboxamide vs. Parent Imidazole
UV spectroscopic determination of 1H-imidazole-2-carboxamide yields pKa1 = 3.29 and pKa2 = 11.83 (for the 4(5)-substituted analog, non-buffered aqueous solution), which are substantially lower than the parent imidazole molecule (pKa1 = 7.0, pKa2 = 14) [1]. The 4(5)-substitution was shown to have no noticeable effect on these pKa values [2]. This confirms that the 2-carboxamide group exerts a strong electron-withdrawing effect, shifting the imidazole into a neutral form across the physiologically relevant pH 6–10 window [3].
Acid Dissociation (pKa1)Head-to-head comparison
2-carboxamide pKa1 = 3.29 vs. parent imidazole 7.0
~5,000-fold acidity increase; neutral form at pH 6–10
Informs buffer selection for biological assays and solubility under experimental pH.
UV spectroscopy, R² > 0.99; 4(5)-substitution does not alter pKa.
pKa1 = 3.29; pKa2 = between 12–13 (buffered) to 11.83 (non-buffered)
Comparator Or Baseline
Parent imidazole: pKa1 = 7.0; pKa2 = 14
Quantified Difference
ΔpKa1 = -3.71 (2-carboxamide is ~5,000-fold more acidic than parent imidazole)
Conditions
UV spectroscopy in aqueous buffered and non-buffered solutions at 25 °C; sigmoidal curve fitting (R² > 0.99)
Why This Matters
The ~5,000-fold increase in acidity compared to parent imidazole dictates solubility, ionization state, and hydrogen-bond donor/acceptor capacity under experimental conditions, which directly impacts buffer selection and biological assay design.
[1] Liang F, Li S, Lindsay S, Zhang P. Synthesis, physicochemical properties, and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, a potential universal reader for DNA sequencing by recognition tunneling. Chemistry. 2012;18(19):5998-6007. doi:10.1002/chem.201103306. (Specific data: pKa1=3.29, pKa2=11.83 for 5a; parent imidazole pKa1=7.0, pKa2=14). View Source
[2] Liang F, Li S, Lindsay S, Zhang P. Chemistry. 2012;18(19):5998-6007. Statement: 'the 4(5) substitution has no noticeable effects on pKa values of 1-H-imidazole-2-carboxamide.' View Source
[3] Liang F, Li S, Lindsay S, Zhang P. Chemistry. 2012;18(19):5998-6007. Statement: 'the 1-H-imidazole-2-carboxamide exists in a neutral form between pH 6–10.' View Source
Aqueous Solubility: 2- vs. 4-Carboxamide Isomer
1H-Imidazole-2-carboxamide demonstrates an experimentally measured aqueous solubility of 16 g/L at ambient temperature . While directly comparable solubility data for the 4-carboxamide isomer under identical conditions is not available from primary literature, the 2-isomer's high water solubility is consistent with its lower logP (−0.98) compared to the 4-isomer (logP approximately −0.51), indicating a more favorable partitioning into aqueous phases for conjugation and biological assay workflows [1].
Aqueous Solubility / logPCross-study comparable
2-isomer: 16 g/L solubility; logP −0.98
4-isomer logP ≈ −0.51 (calc.); 2-isomer more hydrophilic
Higher aqueous compatibility supports conjugation and co-solvent-free assay design.
Ambient temperature; 4-isomer direct solubility data unavailable.
FormulationBioconjugationSolubility Screening
Evidence Dimension
Aqueous solubility and lipophilicity (logP)
Target Compound Data
Solubility: 16 g/L; ACD/LogP: −0.98
Comparator Or Baseline
1H-Imidazole-4-carboxamide: logP approximately −0.51 (calculated); direct aqueous solubility measurement unavailable
Quantified Difference
LogP difference Δ = −0.47 (2-isomer more hydrophilic)
Conditions
Ambient temperature; predicted logP values from ACD/Labs Percepta Platform v14.00
Why This Matters
The higher hydrophilicity of the 2-isomer (logP −0.98) directly impacts solvent selection for chemical reactions and the design of aqueous-based biological assays where solubility and minimal organic co-solvent are critical.
Qualitative functional difference: azole carboxamide is the only reader capable of detecting AP sites; pyrene is superior in standard base discrimination accuracy
Conditions
Recognition tunneling measurements in phosphate buffered aqueous solution (pH 7.4); data analysis via support vector machine (ACS Nano, 2016)
Why This Matters
For DNA sequencing applications, the ability to detect abasic sites provides information that is inaccessible with pyrene readers alone, justifying the procurement of 1H-imidazole-2-carboxamide as a complementary reader molecule in a dual-reader sequencing strategy.
DNA SequencingRecognition TunnelingSupramolecular Chemistry
[1] Liang F, Li S, Lindsay S, Zhang P. Chemistry. 2012;18(19):5998-6007. Table 1: log β11 values for 5c-dA (1.08), 5c-dC (3.1), 5c-dG (3.31), 5c-dT (1.46). View Source
[2] Im J, Lindsay S, Zhang P. Universal Readers Based on Hydrogen Bonding or π-π Stacking for Identification of DNA Nucleotides in Electron Tunnel Junctions. ACS Nano. 2016;10(12):11304-11316. doi:10.1021/acsnano.6b06466. View Source
[3] Im J, Lindsay S, Zhang P. ACS Nano. 2016;10(12):11304-11316. Statement: 'the azole carboxamide could read abasic (AP) monophosphate... Thus, we envision that sequencing DNA using both π-π stacking and hydrogen-bonding-based universal readers in parallel should generate more comprehensive genome sequences.' View Source
Tautomeric Dynamics vs. Other Heterocyclic Carboxamides
DFT calculations and NMR studies confirm that 1H-imidazole-2-carboxamide undergoes intramolecular prototropic tautomerism between its two ring nitrogen atoms, a dynamic equilibrium absent in 1H-imidazole-4-carboxamide and pyrrole-2-carboxamide [1]. This tautomeric relay is proposed to directly facilitate the molecule's self-association into hydrogen-bonded dimers and its differential binding to DNA nucleobases. The NH proton (δ = 10.1 ppm, CDCl₃) is significantly more deshielded than the amide protons (δ = 6.2 ppm), consistent with its role as the tautomeric proton [2].
Tautomeric DynamicsClass-level inference
Prototropic tautomerism confirmed by DFT and NMR; NH proton δ 10.1 ppm
Absent in 4-carboxamide and pyrrole-2-carboxamide
Molecular recognition profile depends on this tautomeric relay; isomer verification required.
Proposed intramolecular mechanism; data to verify in alternative solvents.
Prototropic tautomerism confirmed by DFT and NMR; NH proton at δ 10.1 ppm; proposed intramolecular relay mechanism
Comparator Or Baseline
1H-Imidazole-4-carboxamide: tautomerism not reported; Pyrrole-2-carboxamide: no equivalent tautomeric equilibrium (single N-H donor)
Quantified Difference
Qualitative mechanistic difference: 2-carboxamide possesses a unique tautomeric proton relay between N1 and N3 of the imidazole ring
Conditions
NMR in CDCl₃ at 400/500 MHz; DFT calculations (details in Chemistry, 2012)
Why This Matters
The unique tautomeric equilibrium of the 2-carboxamide isomer directly underpins its function as a universal DNA base reader; analogs lacking this property cannot replicate its molecular recognition profile, making isomer verification essential for application fidelity.
[1] Liang F, Li S, Lindsay S, Zhang P. Chemistry. 2012;18(19):5998-6007. Abstract: 'Density functional theory (DFT) and NMR studies indicate that the imidazole ring exists in prototropic tautomers. We propose an intramolecular mechanism for tautomerization of 1-H-imidazole-2-carboxamide.' View Source
[2] Liang F, Li S, Lindsay S, Zhang P. Chemistry. 2012;18(19):5998-6007. NMR data: NH proton δ=10.1 ppm, amide protons δ=6.2 ppm in CDCl₃. View Source
Polar Surface Area & H-Bond Capacity: 2- vs. 4-Isomer
The topological polar surface area (TPSA) of 1H-imidazole-2-carboxamide is 72 Ų, with 3 hydrogen bond donors and 4 hydrogen bond acceptors . The 4-carboxamide isomer exhibits a similar TPSA of 71.77 Ų but a higher predicted logP (−0.51 vs. −0.98) and a notably different acid pKa (9.98 vs. 3.29 for pKa1), which alters its ionization profile under physiological pH [1][2]. Although the gross hydrogen-bond capacity is similar, the regioisomeric difference in electron distribution fundamentally changes the molecule's protonation state and thus its intermolecular interaction landscape.
TPSA & H-Bond CapacityCross-study comparable
TPSA 72 Ų (2-isomer) vs. 71.77 Ų (4-isomer)
ΔpKa1 −6.69; ionization divergence despite similar H-bond counts
Nearly identical TPSA masks a major protonation-state difference that affects assay behavior.
ACD/Labs predicted values; experimental pKa data integrated.
Medicinal ChemistryDrug DesignPermeability
Evidence Dimension
Polar surface area (TPSA) and hydrogen bond capacity vs. physicochemical property divergence
1H-Imidazole-4-carboxamide: TPSA = 71.77 Ų; HBD = 2; HBA = variable based on tautomer; LogP = −0.51; pKa = 9.98
Quantified Difference
ΔLogP = −0.47; ΔpKa (acidic) = −6.69 units (2-isomer is ~5 million-fold more acidic for first deprotonation)
Conditions
ACD/Labs Percepta predicted values; ChemBase and ChemSrc databases
Why This Matters
Despite nearly identical TPSA and H-bond counts, the ~5-million-fold difference in acidity means the 2-isomer will be neutral at pH 7.4 while the 4-isomer may remain partially protonated, critically affecting their behavior in biological assays and synthetic reactions.
[2] Liang F, Li S, Lindsay S, Zhang P. Chemistry. 2012;18(19):5998-6007. pKa1 = 3.29 for 1H-imidazole-2-carboxamide. View Source
Application Scenarios for 1H-Imidazole-2-carboxamide
DNA Sequencing: Recognition Tunneling Reader
1H-Imidazole-2-carboxamide is designed as a universal reader for recognition tunneling-based DNA sequencing. Its prototropic tautomerism enables it to form hydrogen-bonded complexes with all four canonical DNA nucleobases in the affinity order dG (log β11 = 3.31) > dC (log β11 = 3.1) ≫ dT (log β11 = 1.46) > dA (log β11 = 1.08) [1]. Furthermore, when deployed in a nanogap functionalized with this molecule, it can uniquely detect abasic (AP) monophosphate sites, a capability not provided by pyrene-based π-π stacking readers, enabling a more comprehensive sequencing strategy when both reader types are used in parallel [2].
The 1H-imidazole-2-carboxamide core is a privileged scaffold in kinase inhibitor design. Derivatives such as 4-cyano-N-(substituted-aryl)-1H-imidazole-2-carboxamides have been optimized as potent CSF-1R inhibitors, exemplified by the clinical candidate JNJ-28312141 [3]. The 2-carboxamide group's participation in intramolecular hydrogen bonding and its electron-withdrawing character that modulates the imidazole pKa (pKa1 = 3.29) are critical factors in target engagement. When procuring this compound as a synthetic intermediate, the high melting point (312–313 °C) serves as a reliable identity and purity checkpoint to ensure the correct 2-isomer is used, preventing the less active 4-isomer (m.p. 214–218 °C) from contaminating the synthesis .
Metal Coordination & Supramolecular Assembly
The imidazole ring nitrogen and the carboxamide oxygen of 1H-imidazole-2-carboxamide provide a bidentate metal-coordination geometry distinct from the 4-carboxamide isomer. Computational studies on imidazole derivatives confirm that electron-withdrawing substituents at the 2-position modulate metal-binding energies, with the carboxamide group decreasing binding energy relative to the parent imidazole but providing additional coordination through the amide carbonyl [4]. The compound's measured aqueous solubility of 16 g/L facilitates its use in aqueous metal-complexation studies without the need for organic co-solvents, an advantage over less soluble heterocyclic carboxamides .
H-Bond Co-Crystal & Solid-State Materials Design
The ability of 1H-imidazole-2-carboxamide to self-associate into hydrogen-bonded dimers via its tautomeric NH and amide groups makes it a versatile tecton for co-crystal engineering [5]. Its significantly higher melting point (312–313 °C, decomp.) compared to the 4-isomer indicates stronger intermolecular hydrogen bonding in the solid state, which can be exploited to design high-thermal-stability organic materials. NMR characterization in CDCl₃ shows the tautomeric NH proton at δ 10.1 ppm, a diagnostic marker for confirming the correct tautomeric form before use in crystal engineering experiments [6].
Application
Selection Property
Validation Focus
DNA sequencing (recognition tunneling)
Tautomeric H-bonding reader molecule
Abasic site detection and nucleobase discrimination fidelity
Kinase inhibitor intermediate
Isomer identity and purity specification
Melting point and ionization-state profiling
Metal coordination studies
Bidentate coordination and aqueous solubility
Metal-binding affinity under aqueous conditions
Co-crystal and solid-state design
Self-association into H-bonded dimers
Tautomer identity by NMR (NH proton δ 10.1 ppm)
[1] Liang F, Li S, Lindsay S, Zhang P. Chemistry. 2012;18(19):5998-6007. Table 1: log β11 values for nucleoside-5c complexes. View Source
[2] Im J, Lindsay S, Zhang P. ACS Nano. 2016;10(12):11304-11316. doi:10.1021/acsnano.6b06466. View Source
[3] Patent/US2010/... Optimization of arylamide CSF-1R inhibitors; JNJ-28312141 clinical candidate containing 4-cyano-N-(substituted-phenyl)-1H-imidazole-2-carboxamide core. See also CureHunter entry for JNJ-28312141. View Source
[4] Liu H, et al. Tuning the Adsorption Interactions of Imidazole Derivatives with Specific Metal Cations. J Phys Chem A. 2014. doi:10.1021/jp504223y. View Source
[5] Liang F, Li S, Lindsay S, Zhang P. Chemistry. 2012;18(19):5998-6007. Statement: 'imidazole-2-carboxamide can self-associate to form hydrogen bonded dimers.' View Source
[6] Liang F, Li S, Lindsay S, Zhang P. Chemistry. 2012;18(19):5998-6007. NH proton at δ 10.1 ppm, amide protons at δ 6.2 ppm (CDCl₃). View Source
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